2-(piperidin-4-yl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione
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Overview
Description
2-(piperidin-4-yl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione is a heterocyclic compound that features a unique structure combining piperidine and imidazole rings. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(piperidin-4-yl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of piperidine derivatives with imidazole intermediates in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(piperidin-4-yl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Various halogenating agents or nucleophiles; reactions may require catalysts or specific temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(piperidin-4-yl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(piperidin-4-yl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler heterocyclic compound with a broad range of biological activities.
Piperidine: Another related compound known for its use in pharmaceuticals and organic synthesis.
Benzimidazole: Shares structural similarities and is known for its therapeutic applications.
Uniqueness
2-(piperidin-4-yl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione is unique due to its combined piperidine and imidazole rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H17N3O2 |
---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
2-piperidin-4-yl-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione |
InChI |
InChI=1S/C11H17N3O2/c15-10-9-2-1-7-13(9)11(16)14(10)8-3-5-12-6-4-8/h8-9,12H,1-7H2 |
InChI Key |
MUPZARWENLTZPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(=O)N(C(=O)N2C1)C3CCNCC3 |
Origin of Product |
United States |
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